5-Bromopyrimidine-2-carbohydrazide

Description

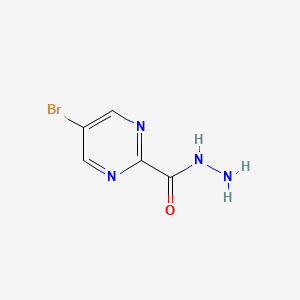

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXSDXNXYBHKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromopyrimidine-2-carbohydrazide medicinal chemistry applications

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromopyrimidine-2-carbohydrazide

Abstract

5-Bromopyrimidine-2-carbohydrazide is a heterocyclic compound distinguished by its versatile chemical scaffold, which serves as a foundational building block in modern drug discovery. The pyrimidine core is a privileged structure in medicinal chemistry, widely recognized for its presence in numerous therapeutic agents.[1] The incorporation of a bromine atom at the 5-position and a carbohydrazide group at the 2-position provides two distinct points for chemical modification, enabling the generation of diverse molecular libraries with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, key medicinal applications, and experimental protocols related to 5-Bromopyrimidine-2-carbohydrazide, with a focus on its potential in developing novel anticancer and antibacterial agents. We will delve into the rationale behind its use as a scaffold for targeting critical enzymes such as Poly (ADP-ribose) polymerase (PARP), Indoleamine 2,3-dioxygenase 1 (IDO1), and various protein kinases, supported by mechanistic insights and validated experimental workflows.

The 5-Bromopyrimidine-2-carbohydrazide Scaffold: Synthesis and Properties

The strategic importance of the 5-Bromopyrimidine-2-carbohydrazide scaffold lies in its synthetic tractability and the inherent biological relevance of its constituent moieties. The pyrimidine ring is an essential pharmacophore, while the carbohydrazide group serves as a versatile linker and a key element for forming hydrazone derivatives, a class of compounds known for their broad biological significance.[2][3]

Chemical Properties:

-

Molecular Formula: C₅H₅BrN₄O[4]

-

Molecular Weight: 217.02 g/mol [4]

-

Structure: A pyrimidine ring substituted with a bromine atom at the C5 position and a carbohydrazide group (-CONHNH₂) at the C2 position.

Proposed Synthesis Pathway

While direct synthesis routes for 5-Bromopyrimidine-2-carbohydrazide are not extensively detailed in publicly available literature, a logical and efficient pathway can be proposed based on established organic chemistry principles for related heterocyclic compounds.[2][5] The key final step involves the hydrazinolysis of a corresponding ester precursor.

Caption: Proposed synthetic route for 5-Bromopyrimidine-2-carbohydrazide.

This multi-step synthesis begins with a commercially available starting material and employs standard, high-yielding reactions common in heterocyclic chemistry. The final hydrazinolysis step is typically efficient and provides the target carbohydrazide in good purity.[2][5]

Applications in Oncology

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, particularly as kinase inhibitors and modulators of the DNA Damage Response (DDR).[1][6][7] 5-Bromopyrimidine-2-carbohydrazide represents a valuable starting point for designing novel therapeutics in this domain.

PARP Inhibitors and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs).[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[9] Inhibiting PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse replication forks during cell division, leading to DSBs.[10] Since the primary DSB repair mechanism is already compromised, the accumulation of unrepaired DNA damage triggers cell death. This concept, where the loss of either PARP function or HR function is viable but the simultaneous loss of both is lethal, is known as synthetic lethality .[9][10]

PARP inhibitors have been successfully approved for treating breast, ovarian, pancreatic, and prostate cancers with BRCA1/2 mutations.[10][11] The pyrimidine core can be elaborated to create potent PARP inhibitors that mimic the nicotinamide moiety of the NAD+ cofactor, competing for the enzyme's active site.

Caption: The mechanism of synthetic lethality using PARP inhibitors in BRCA-mutant cancer cells.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a critical immune checkpoint target in oncology.[12][13] Many tumors overexpress IDO1 to create an immunosuppressive microenvironment.[] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[12] This process has two major immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T cells, which are crucial for attacking cancer cells.

-

Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the generation and function of regulatory T cells (Tregs), which suppress the anti-tumor immune response.[12][13]

By inhibiting IDO1, the immunosuppressive shield around the tumor can be dismantled, restoring the ability of the immune system to recognize and eliminate cancer cells.[12][13] This makes IDO1 inhibitors a promising therapeutic strategy, especially in combination with other immunotherapies like PD-1 blockers.[13] The 5-Bromopyrimidine-2-carbohydrazide scaffold offers hydrogen bond donors and acceptors, as well as a heterocyclic core, which are features that can be exploited to design novel, potent IDO1 inhibitors.[15]

Caption: IDO1-mediated immune suppression and the therapeutic intervention point.

As a Scaffold for Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16] Kinase inhibitors, particularly those that target the ATP-binding site, have become a major class of targeted cancer therapies.[17] The pyrimidine ring is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors.[6][17] It can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. The 5-bromo and 2-carbohydrazide positions on the scaffold can be functionalized to extend into other pockets of the ATP-binding site, thereby conferring potency and selectivity against specific kinases.[18][19]

Applications as Antibacterial Agents

The rise of multi-drug resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[2] The N-acylhydrazone motif, which can be readily synthesized from carbohydrazides like 5-Bromopyrimidine-2-carbohydrazide, is a privileged structure in the development of potent antibacterial compounds.[3][20]

Synthesis and Activity of Hydrazone Derivatives

Condensation of a carbohydrazide with various aromatic or heteroaromatic aldehydes is a straightforward and high-yielding reaction that produces a library of hydrazone derivatives.[2][5] Studies on related imidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have shown that these compounds exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][5]

The antimicrobial potency of these hydrazones is highly dependent on the nature of the substituent on the aldehyde-derived aryl ring. This allows for fine-tuning of the biological activity through systematic structure-activity relationship (SAR) studies. For instance, compounds with trifluoromethyl substituents have demonstrated excellent antibacterial activity.[2]

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of representative hydrazone derivatives based on a related heterocyclic core, demonstrating the potential of this chemical class. Activity is measured by the diameter of the zone of inhibition.

| Compound ID | Aryl Aldehyde Substituent | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | Reference |

| 8d | 4-(Trifluoromethyl) | 33 | 32 | 25 | [2][5] |

| 8e | 4-Chloro | 32 | 30 | 22 | [2][5] |

| 8f | 4-Bromo | 30 | 31 | 24 | [2][5] |

| Standard | Norfloxacin (10 µg) | 35 | 34 | 28 | [2] |

Data adapted from studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives to illustrate the potential of the hydrazone scaffold.[2][5]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections describe self-validating workflows for the synthesis and biological evaluation of derivatives of 5-Bromopyrimidine-2-carbohydrazide.

General Protocol: Synthesis of N'-Benzylidene-5-bromopyrimidine-2-carbohydrazide Derivatives

This protocol describes the condensation reaction to form hydrazone derivatives, a key step in creating a library for biological screening.[2][21]

Materials:

-

5-Bromopyrimidine-2-carbohydrazide (1.0 eq)

-

Substituted aromatic aldehyde (1.1 eq)

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst, 2-3 drops)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve 5-Bromopyrimidine-2-carbohydrazide (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask.

-

To this solution, add the substituted aromatic aldehyde (1.1 eq).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Attach a condenser and reflux the reaction mixture with stirring for 4-8 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This method is a standard and reliable technique for assessing the antimicrobial activity of novel compounds.[2][22]

Materials:

-

Synthesized hydrazone compounds (test compounds)

-

Dimethyl sulfoxide (DMSO, for stock solutions)

-

Standard antibiotic (e.g., Norfloxacin, positive control)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient Agar plates

-

Sterile cork borer (6 mm diameter)

-

Incubator (37°C)

Procedure:

-

Prepare stock solutions of the test compounds and the standard antibiotic at a concentration of 250 µg/mL in DMSO.[2]

-

Prepare the bacterial inoculum by growing the strains in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread 100 µL of the bacterial inoculum onto the surface of the Nutrient Agar plates using a sterile swab.

-

Allow the plates to dry for 5-10 minutes.

-

Using a sterile 6 mm cork borer, punch wells into the agar.

-

Carefully add 100 µL of each test compound solution, the standard antibiotic solution, and pure DMSO (negative control) into separate wells.

-

Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter (in mm) of the zone of complete inhibition around each well. A larger zone indicates greater antibacterial activity.

Caption: Experimental workflow for synthesis and antibacterial screening.

Conclusion and Future Directions

5-Bromopyrimidine-2-carbohydrazide is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the proven biological relevance of its derivatives make it an attractive starting point for the development of novel therapeutics. The demonstrated potential of related hydrazones as potent antibacterial agents warrants further investigation and optimization of this scaffold to combat multidrug-resistant pathogens. Furthermore, its utility as a core structure for designing targeted anticancer agents, including PARP, IDO1, and kinase inhibitors, positions it as a compound of significant interest for future drug discovery programs. The systematic exploration of structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic potential of this promising heterocyclic building block.

References

- 5-Bromopyrimidine synthesis - ChemicalBook. ChemicalBook.

- 87362-30-9 | 5-Bromopyrimidine-2-carbohydrazide - ChemScene. ChemScene.

- CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound - Google Patents. Google Patents.

- The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery - Benchchem. Benchchem.

- What are IDO1 inhibitors and how do they work? (2024).

- Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC. (2015). Springerplus, 4, 536.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (2020). Frontiers in Cell and Developmental Biology, 8, 564601.

- Recently Disclosed IDO1 Inhibitors - BOC Sciences. (2022). BOC Sciences.

- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols - Benchchem. Benchchem.

- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. (2024). Molbank, 2025(1), M1886.

- Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. (2025). Pharmaceuticals, 18(4), 481.

- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (2022). International Journal of Molecular Sciences, 23(15), 8439.

- Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. - SciSpace. (2015). SpringerPlus, 4, 536.

- Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021). Massachusetts General Hospital.

- Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. (2022). Molecules, 28(1), 173.

- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2019). European Journal of Medicinal Chemistry, 182, 111633.

- Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives - ResearchGate. (2025). World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1326-1333.

- Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC. (2025). Pharmaceuticals (Basel), 18(4), 481.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES - IT Medical Team. (2009). International Journal of ChemTech Research, 1(4), 1235-1240.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Pharmaceuticals, 17(5), 629.

- Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. (2022). Asian Journal of Chemistry, 34(10), 2683-2687.

- CldU sensitizes BRCA2 reverse-mutated cells to PARP inhibitors - PMC. (2025). Frontiers in Oncology, 15, 1530514.

- Role of PARP Inhibitors in BRCA-Related Malignancies - U.S. Pharmacist. (2018). U.S. Pharmacist.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (2024). Future Medicinal Chemistry, 16(1), 59-79.

- Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science. (2025). Current Organic Chemistry, 30(6).

- Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - Frontiers. (2020). Frontiers in Chemistry, 8, 38.

- Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals, 17(1), 93.

- IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC. (2025). Journal of Translational Medicine, 23(1), 12.

- Anticancer agents incorporating the N‐acylhydrazone scaffold: Progress from 2017 to present | Request PDF - ResearchGate. (2022). Archiv der Pharmazie, e2200548.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. uspharmacist.com [uspharmacist.com]

- 9. mdpi.com [mdpi.com]

- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells [massgeneral.org]

- 12. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. epublications.vu.lt [epublications.vu.lt]

- 19. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]

- 21. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]

- 22. itmedicalteam.pl [itmedicalteam.pl]

5-Bromopyrimidine-2-carbohydrazide molecular weight and formula

Technical Whitepaper: 5-Bromopyrimidine-2-carbohydrazide Structural Identity, Synthetic Protocols, and Pharmacophore Utility [1]

Abstract

This technical guide provides a comprehensive analysis of 5-Bromopyrimidine-2-carbohydrazide , a critical bifunctional intermediate in medicinal chemistry. Characterized by a pyrimidine core substituted with a bromine atom at the C5 position and a carbohydrazide moiety at C2, this molecule serves as a versatile scaffold for fragment-based drug discovery (FBDD).[1] This document details its physiochemical profile, validated synthetic workflows, and its strategic application in generating nitrogen-rich heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) and Schiff base ligands.[1]

Chemical Identity & Physiochemical Profile

The precise molecular weight and formula are critical for stoichiometry in synthetic planning and mass spectrometry validation.

| Property | Data | Notes |

| IUPAC Name | 5-Bromopyrimidine-2-carbohydrazide | |

| Common Synonyms | 5-Bromo-2-pyrimidinecarbohydrazide; 5-Bromo-2-pyrimidinecarboxylic acid hydrazide | |

| CAS Number | 87362-30-9 | Primary identifier for the base compound.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 217.02 g/mol | Monoisotopic mass: 215.96 (based on |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents (Hexane).[1] |

| Melting Point | >200 °C (Decomposition) | Hydrazides often exhibit high MP due to intermolecular H-bonding.[1] |

Structural Analysis for Drug Design:

-

C5-Bromine: A "soft" electrophile handle suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage functionalization.[1]

-

C2-Carbohydrazide: A "hard" nucleophile precursor.[1] It acts as a warhead for cyclization reactions to form bioactive heterocycles or condensation with aldehydes to form hydrazones.

Synthetic Pathways & Mechanistic Insight

The synthesis of 5-Bromopyrimidine-2-carbohydrazide is typically achieved via nucleophilic acyl substitution of an ester precursor.[1]

Validated Synthetic Protocol

Precursor: Ethyl 5-bromopyrimidine-2-carboxylate (CAS: 1197193-30-8).[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of Ethyl 5-bromopyrimidine-2-carboxylate in 20 mL of absolute ethanol. Slight heating (

) may be required for complete dissolution.[1] -

Nucleophilic Attack: Add Hydrazine Hydrate (30.0 mmol, 3 equiv) dropwise to the stirring solution. Expert Note: Excess hydrazine is required to drive the equilibrium forward and prevent the formation of the dimer (bis-hydrazide).[1]

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting ester spot ( -

Precipitation: Cool the mixture to room temperature, then chill in an ice bath (

) for 30 minutes. The product will precipitate as a solid. -

Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

) followed by diethyl ether ( -

Drying: Dry under high vacuum at

for 4 hours.

Reaction Workflow Diagram

Figure 1: Linear synthesis workflow for the conversion of the ethyl ester precursor to the target carbohydrazide.

Structural Utility in Drug Discovery

This molecule is not usually the final drug but a divergent intermediate . Its utility lies in its ability to access multiple chemical spaces relevant to kinase inhibition and antimicrobial research.

Divergent Synthesis Applications

-

Schiff Base Formation (Hydrazones): Condensation with aromatic aldehydes yields hydrazones.[1] These motifs are frequently screened for anti-tubercular and anti-viral activity due to their ability to chelate metal ions in metalloenzymes.

-

Cyclization to 1,3,4-Oxadiazoles: Treatment with

or carboxylic acids converts the hydrazide into a 1,3,4-oxadiazole ring, a bioisostere of esters/amides with improved metabolic stability.[1] -

Cyclization to 1,2,4-Triazoles: Reaction with carbon disulfide (

) followed by hydrazine yields mercapto-triazoles, a scaffold common in antifungal agents (e.g., Fluconazole analogs).[1]

Pharmacophore Mapping Diagram

Figure 2: Divergent synthetic utility of the scaffold. Pathway C utilizes the bromine handle, while A and B utilize the hydrazide.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following expected spectral data.

Proton NMR ( NMR)

-

Solvent: DMSO-

-

Aromatic Region: The pyrimidine ring protons at positions 4 and 6 are chemically equivalent due to the symmetry of the molecule.[1]

-

(

-

(

-

Hydrazide Region:

-

(

-

(

-

(

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

-

Isotopic Pattern: Due to the presence of Bromine (

), the mass spectrum will show two peaks of nearly equal intensity separated by 2 mass units.[1]- : 217.0 and 219.0.[1]

References

-

Maringanti, T. C., et al. (2015).[1] "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." Chemistry Central Journal. Retrieved from [Link]

-

Organic Syntheses. (2010). Palladium-Catalyzed Carbonylation of Aryl Bromides: Preparation of Esters. (General protocol reference for ester precursor synthesis). Retrieved from [Link]

Sources

Strategic Sourcing & Synthetic Utilization of 5-Bromopyrimidine-2-carbohydrazide

A Technical Guide for Pharmaceutical Development

Executive Technical Summary

5-Bromopyrimidine-2-carbohydrazide (CAS: 87362-30-9) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals. Its structural utility lies in the 5-bromo position—amenable to Suzuki-Miyaura coupling for biaryl formation—and the 2-carbohydrazide moiety, a versatile precursor for 1,3,4-oxadiazoles, triazoles, and pyrazoles.

This guide provides a validated framework for sourcing, quality control, and synthetic application of this intermediate, moving beyond simple catalog listings to ensure supply chain resilience and data integrity.

Chemical Identity

| Property | Specification |

| CAS Number | 87362-30-9 |

| IUPAC Name | 5-Bromopyrimidine-2-carbohydrazide |

| Molecular Formula | C₅H₅BrN₄O |

| Molecular Weight | 217.02 g/mol |

| Structure | Pyrimidine ring substituted at C5 with Br and C2 with -CONHNH₂ |

| Primary Precursor | Methyl 5-bromopyrimidine-2-carboxylate (CAS: 89581-38-4) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

Global Supplier Landscape & Sourcing Strategy

The supply chain for 5-Bromopyrimidine-2-carbohydrazide is bifurcated into Catalog Suppliers (milligram to gram scale) and Bulk Manufacturers (kilogram scale). Due to the reactivity of the hydrazide group, shelf-stability can be a concern; fresh synthesis from the ester precursor is often preferred for GMP campaigns.

Tier 1: Validated Commercial Sources

Note: Stock levels fluctuate. Verify Certificate of Analysis (CoA) dates.

| Supplier Type | Key Vendors | Typical Purity | Lead Time | Strategic Use Case |

| Catalog (R&D) | ChemScene , Orion Scientific , Ambeed | >95% | 1-2 Weeks | Hit-to-lead screening; Reference standards. |

| Bulk/Custom | Enamine , WuXi AppTec , Combi-Blocks | >98% | 4-8 Weeks | Process development; Pilot plant batches. |

| Precursor Source | Sigma-Aldrich , Fisher Scientific | >97% | 2-3 Days | Buying the Methyl Ester (CAS 89581-38-4) to synthesize in-house. |

Strategic Decision Matrix: Buy vs. Make

For critical path projects, reliance on a single catalog supplier for this hydrazide is a risk.

-

Scenario A (Screening): Purchase 1g–5g from Tier 1 catalog suppliers.

-

Scenario B (Scale-up >100g): Purchase the stable Methyl 5-bromopyrimidine-2-carboxylate and convert in-house using hydrazine hydrate (Protocol provided in Section 6). This reduces cost by ~40% and ensures material freshness.

Quality Assurance Framework: A Self-Validating Protocol

Trusting a vendor CoA without verification is a critical failure point. The following "Self-Validating" protocol ensures the material is chemically authentic and free of common impurities (e.g., hydrolyzed acid, unreacted ester).

A. 1H NMR Identity Validation (DMSO-d₆)

-

Diagnostic Signal 1 (Pyrimidine Ring): A sharp singlet at δ ~9.15 ppm (2H). This confirms the symmetry of the pyrimidine ring.

-

Diagnostic Signal 2 (Hydrazide NH): A broad singlet at δ ~9.90 ppm (1H). Disappearance of this peak indicates hydrolysis to the acid.

-

Diagnostic Signal 3 (Hydrazide NH₂): A broad signal at δ ~4.60 ppm (2H).

-

Impurity Check: Look for methyl singlet at δ ~3.9 ppm (unreacted methyl ester) or broad OH peak >11 ppm (carboxylic acid).

B. Iodometric Titration (Hydrazide Content)

-

Principle: Hydrazides are quantitatively oxidized by iodine.

-

Protocol: Dissolve 50 mg sample in 10% HCl. Titrate with 0.05 M Iodine solution using starch indicator.

-

Acceptance Criteria: >98% theoretical hydrazine content. This is more specific for the active functional group than HPLC.

Synthetic Utility & Pathway Visualization

The value of 5-Bromopyrimidine-2-carbohydrazide lies in its ability to serve as a "divergent node." The diagram below illustrates its transformation into three distinct pharmacophore classes.

Figure 1: Divergent synthetic pathways from the 5-Bromopyrimidine-2-carbohydrazide core. The hydrazide serves as a linchpin for generating diverse heterocyclic libraries.

Experimental Methodologies

Protocol A: In-House Synthesis from Methyl Ester

Use this protocol if commercial stock of the hydrazide is unavailable or degraded.

-

Reagents: Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (10 vol).

-

Procedure:

-

Suspend the methyl ester in Ethanol.

-

Add Hydrazine hydrate dropwise at room temperature.

-

Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Work-up: Cool to 0°C. The product will precipitate as a white/off-white solid.

-

Filter the solid and wash with cold Ethanol (2x) and Diethyl Ether (1x).

-

Dry under vacuum at 45°C.

-

-

Expected Yield: 85–92%.

-

Safety Note: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

Protocol B: Synthesis of Schiff Base Derivatives (Library Generation)

-

Reagents: 5-Bromopyrimidine-2-carbohydrazide (1.0 eq), Aromatic Aldehyde (1.1 eq), Ethanol, catalytic Acetic Acid.

-

Procedure:

-

Dissolve hydrazide in Ethanol.

-

Add Aldehyde and 2 drops of glacial Acetic Acid.

-

Reflux for 4–6 hours.

-

Cool to room temperature; filter the precipitate.

-

Recrystallize from Ethanol/DMF if necessary.

-

-

Utility: These hydrazones often exhibit enhanced lipophilicity and antimicrobial potency compared to the parent hydrazide [1].

Handling & Safety Profile (SDS Summary)

| Hazard Class | H-Code | Precaution |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] Wash hands thoroughly after handling. |

| Skin Irritation | H315 | Causes skin irritation.[1] Wear nitrile gloves. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] Use safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation.[1] Avoid dust generation. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize over time to form diimides or hydrolyze if exposed to moisture.

References

-

Synthesis and Antimicrobial Activity of Pyrimidine Hydrazones

- Supplier & Compound Data (ChemScene)

-

Precursor Synthesis (Methyl Ester)

- Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Source: Organic Chemistry Portal / Synthesis 2002.

-

URL:[Link]

-

Safety Data Sheet (Parent Compound)

-

Title: Safety Data Sheet - 5-Bromopyrimidine.[3]

- Source: Fisher Scientific.

-

Sources

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 5-Alkynylpyrimidine-2-carbohydrazides via Sonogashira Coupling

Introduction: The Strategic Value of 5-Alkynylpyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its versatile biological activities.[1] The introduction of diverse functional groups onto this scaffold is a key strategy in drug discovery for modulating pharmacological properties. Among the various C-C bond-forming reactions, the palladium and copper co-catalyzed Sonogashira cross-coupling has emerged as a powerful and indispensable tool for synthesizing sp²-sp carbon-carbon bonds.[2][3] This reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes under mild conditions, demonstrating broad functional group tolerance.[2][4]

This guide focuses on the application of the Sonogashira coupling to a specific, high-value substrate: 5-Bromopyrimidine-2-carbohydrazide. The resulting 5-alkynylpyrimidine-2-carbohydrazide scaffold is of significant interest. The alkynyl group serves as a versatile handle for further chemical modifications, such as click chemistry or cyclization reactions, while the carbohydrazide moiety is a key pharmacophore found in many biologically active compounds, including antitubercular and antimicrobial agents.[5][6][7] This document provides a detailed mechanistic overview, a robust experimental protocol, and a discussion of the potential applications for these novel compounds, aimed at empowering researchers in medicinal chemistry and drug development.

The Sonogashira Coupling Mechanism

The efficacy of the Sonogashira reaction lies in the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle: The primary cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition with the 5-bromopyrimidine substrate to form a Pd(II)-pyrimidine complex. This step activates the C-Br bond for subsequent coupling.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, facilitating the formation of a highly reactive copper(I) acetylide intermediate.

-

Transmetalation & Reductive Elimination: The key step is the transmetalation, where the alkynyl group is transferred from the copper acetylide to the Pd(II)-pyrimidine complex. This forms a new Pd(II) complex bearing both the pyrimidine and alkynyl ligands. Finally, this complex undergoes reductive elimination to yield the desired 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The interconnected Palladium and Copper catalytic cycles.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 5-Bromopyrimidine-2-carbohydrazide with a representative terminal alkyne, phenylacetylene.

Rationale:

-

Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is standard.[8] The phosphine ligands stabilize the palladium center.

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), serves multiple roles: it deprotonates the alkyne, acts as a solvent, and scavenges the HBr generated during the reaction.[9]

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used to dissolve the reactants and catalysts.[10][11]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, all steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Reagents

-

5-Bromopyrimidine-2-carbohydrazide (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) Iodide [CuI] (0.05 eq)

-

Triethylamine (Et₃N) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure

Caption: General workflow for the Sonogashira coupling protocol.

-

Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromopyrimidine-2-carbohydrazide (1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 10 mg).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe. Stir the mixture to obtain a suspension.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(phenylethynyl)pyrimidine-2-carbohydrazide.

Reaction Scope and Optimization

The Sonogashira coupling is compatible with a wide range of terminal alkynes. The following table provides representative conditions for the coupling of 5-bromopyrimidines with various alkynes, based on established literature for similar substrates.[8][10]

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-95 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | High |

| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 70 | 80-90 |

| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 85-95 |

Troubleshooting Common Issues:

-

Dehalogenation: If significant loss of the bromo group is observed without coupling, a milder base (e.g., K₂CO₃) or lower reaction temperature may be required.[4][12]

-

Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are strictly anhydrous. Fresh catalyst can be added portion-wise if deactivation is suspected.[4]

-

Alkyne Homocoupling (Glaser Coupling): The formation of a di-yne byproduct can occur, especially in the presence of oxygen. Maintaining a strict inert atmosphere minimizes this side reaction.

Applications in Drug Discovery

The synthesized 5-alkynylpyrimidine-2-carbohydrazide derivatives are valuable scaffolds for drug discovery programs. Pyrimidine derivatives are known to target a wide array of biological targets.[13]

-

Kinase Inhibition: Many pyrimidine-based molecules act as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[13][14] The alkynylpyrimidine core can be elaborated to target the hinge region of a kinase active site, potentially leading to potent and selective inhibitors.

-

Antimicrobial Agents: Both pyrimidine and carbohydrazide moieties are present in compounds with demonstrated antibacterial and antitubercular activity.[5][11][15] The novel combination of these pharmacophores could lead to the discovery of new antimicrobial agents.

-

Molecular Probes: The terminal alkyne can be used to attach fluorescent tags or biotin via "click chemistry," enabling the creation of molecular probes for studying biological systems.[16]

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-alkynylpyrimidine-2-carbohydrazides.[4][10] This protocol provides a robust and reproducible starting point for researchers. The resulting compounds are rich in pharmacophoric features and offer significant potential as building blocks for the development of novel therapeutic agents, particularly in oncology and infectious disease research.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

- Green Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Royal Society of Chemistry.

- ResearchGate. (n.d.). ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.

- ResearchGate. (n.d.). C-5 alkynyl derivatives of pyrimidine nucleosides.

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.

- PubMed. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase.

- PubMed. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity.

- PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.

- PMC. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.

- PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.

- ResearchGate. (n.d.). (PDF) Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.

- Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.

- MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DSpace [repository.kaust.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of bromopyrimidines

Topic: Troubleshooting Low Yields in Suzuki Coupling of Bromopyrimidines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

The "Pyrimidine Challenge": Executive Summary

Pyrimidines are notoriously difficult coupling partners in Palladium-catalyzed cross-couplings. Unlike simple aryl halides, bromopyrimidines introduce two distinct failure modes driven by their electronic structure:

-

Catalyst Poisoning: The basic nitrogen atoms (N1/N3) can displace phosphine ligands and coordinate tightly to the Palladium center, arresting the catalytic cycle.

-

Electronic Deactivation: The electron-deficient nature of the ring makes the C-Br bond highly reactive toward oxidative addition, but subsequent steps (transmetallation) can be sluggish, allowing side reactions like hydrodehalogenation to dominate.

This guide moves beyond "try a different solvent" and provides mechanistically grounded solutions to these specific failure modes.

Diagnostic Workflow

Before changing reagents, identify how the reaction is failing. Use this logic flow to pinpoint the root cause.

Figure 1: Diagnostic logic for identifying the specific mode of failure in Suzuki couplings.

Issue-Specific Troubleshooting Guides

ISSUE 1: The Reaction Stalls (Catalyst Poisoning)

Symptom: Starting material remains unreacted despite heating. The reaction mixture might turn black (Pd black precipitation) early on. Mechanism: Pyrimidine nitrogens are excellent ligands. They displace standard phosphines (like PPh3), forming a stable, unreactive [Pd(Pyrimidine)2Cl2] complex. This removes active Pd(0) from the cycle.

Corrective Actions:

-

Switch to Bulky Ligands: Use Buchwald dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or bulky bisphosphines (dtbpf ). The steric bulk prevents the pyrimidine nitrogen from approaching the Pd center while allowing the C-Br bond to react.

-

Increase L:Pd Ratio: If using separate Pd source and ligand, increase the ligand ratio to 2:1 or 3:1 to outcompete the pyrimidine nitrogen.

-

Use Pre-formed Catalysts: Avoid generating Pd(0) in situ from Pd(OAc)2. Use Pd(dppf)Cl2·DCM or XPhos Pd G2/G3 precatalysts to ensure the active species enters the cycle immediately.

ISSUE 2: Hydrodehalogenation (H-atom replacement)

Symptom: You isolate the pyrimidine with a hydrogen atom where the bromine used to be (Mass = SM - 79 + 1). Mechanism: After oxidative addition, the Pd-Ar species intercepts a hydride source instead of the boronic acid. Common hydride sources are alcohols (solvent) or amines (base).[2]

Corrective Actions:

-

Solvent Switch: Eliminate alcohols (MeOH, EtOH, iPrOH). Switch to aprotic systems like 1,4-Dioxane , Toluene , or THF .

-

Base Selection: If using amine bases (TEA, DIPEA), switch to inorganic carbonates or phosphates (K3PO4 , Cs2CO3 ).

-

Water Concentration: While some water is needed for the Suzuki mechanism, excess water can promote side reactions. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than "wet solvent."[3][4][5]

ISSUE 3: Protodeboronation (Loss of Boronic Acid)

Symptom: The bromopyrimidine remains, but the boronic acid partner has disappeared (converted to Ar-H). Mechanism: Heteroaryl boronic acids are prone to hydrolysis of the C-B bond under basic, aqueous conditions.

Corrective Actions:

-

Anhydrous Conditions: Use Cs2CO3 or K3PO4 in anhydrous DMF or Dioxane .

-

Slow Addition: Add the unstable boronic acid via syringe pump over 1-2 hours to keep its steady-state concentration low, favoring cross-coupling over decomposition.

-

Boronic Acid Alternatives: Switch to Boronic Esters (Pinacol) or MIDA Boronates , which release the active species slowly.

Technical Deep Dive: Ligand Selection Matrix

Not all ligands handle the "N-coordination" problem equally. Use this matrix to select the right catalyst system.

| Ligand Class | Examples | Suitability for Pyrimidines | Notes |

| Simple Phosphines | PPh3, PCy3 | Poor | Easily displaced by pyrimidine N. High risk of poisoning. |

| Bidentate (Small Bite) | dppe, dppp | Moderate | Better stability than PPh3, but can still be sluggish. |

| Bidentate (Large Bite) | dppf , dtbpf | Excellent | Large bite angle and steric bulk prevent N-coordination. Pd(dppf)Cl2 is a robust "workhorse." |

| Buchwald (Biaryl) | XPhos , SPhos | Best-in-Class | Electron-rich (fast oxidative addition) and extremely bulky (prevents poisoning). |

| NHC Carbene | PEPPSI-iPr | Good | Strong sigma-donors, highly stable, but requires specific activation. |

Recommended "Gold Standard" Protocol

If your standard conditions (Pd(PPh3)4 / Na2CO3) failed, adopt this robust protocol designed specifically for electron-deficient N-heterocycles.

Reagents:

-

Substrate: Bromopyrimidine (1.0 equiv)

-

Partner: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G2 (2-3 mol%)

-

Base: K3PO4 (2.0 - 3.0 equiv) — Use finely ground solid.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon or Nitrogen for at least 15 minutes before adding catalyst. Oxygen kills active Pd species and promotes homocoupling.[2]

-

Assembly: Charge the reaction vial with the Bromopyrimidine, Boronic acid, Base, and Catalyst.

-

Solvent Addition: Add the degassed solvent mixture under inert atmosphere.

-

Temperature: Heat to 80–100°C . Pyrimidines often require thermal energy to overcome the activation barrier for transmetallation.

-

Monitoring: Check LCMS at 1 hour. If stuck at <20% conversion, do not add more catalyst yet; check for Pd black (decomposition).

Mechanism of Failure: Visualization

Understanding why the reaction fails allows for better troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of N-coordination.

Figure 2: The "Death Spiral" of N-coordination. Bulky ligands (XPhos, dppf) block the red dashed pathways.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Li, H., & Grasha, M. L. (2009). High-Throughput Screening for the Optimization of Suzuki-Miyaura Couplings of Nitrogen Heterocycles. Organic Process Research & Development, 13(3), 420-428. Link

Sources

Technical Support Center: Removing Hydrazine Hydrate Impurities from Pyrimidine Carbohydrazides

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of hydrazine hydrate from pyrimidine carbohydrazide products. The information herein is designed to offer both practical solutions and a deeper understanding of the underlying chemical principles to ensure the integrity of your experimental outcomes.

Core Issues and Troubleshooting

Q1: My initial purification by recrystallization still leaves traces of hydrazine hydrate in my pyrimidine carbohydrazide product. What is the most effective next step for achieving high purity?

A1: While recrystallization is an excellent primary purification method, residual hydrazine hydrate can be persistent. For achieving high purity, two effective secondary methods are azeotropic distillation and acid-base extraction .

-

Azeotropic Distillation: Hydrazine hydrate forms azeotropes with certain organic solvents, such as toluene or xylene.[1][2][3] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a solvent like toluene and distilling the mixture, you can selectively remove the hydrazine hydrate as a lower-boiling azeotrope, leaving your purified product behind. This method is particularly useful if your pyrimidine carbohydrazide is thermally stable.[1][2]

-

Acid-Base Extraction: This technique leverages the basic nature of hydrazine.[4][5] By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine will be protonated to form a water-soluble salt. This salt will then partition into the aqueous layer, which can be separated and discarded. The organic layer, now containing the purified product, can be washed, dried, and concentrated. It is crucial to ensure your target pyrimidine carbohydrazide is stable under acidic conditions before employing this method.[6][7]

Q2: I am observing low yields after my purification process. What are the likely causes and how can I mitigate product loss?

A2: Low yields during the purification of pyrimidine carbohydrazides can stem from several factors:

-

Co-precipitation during Recrystallization: If the concentration of hydrazine hydrate is very high, it can sometimes co-precipitate with your product. To avoid this, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[8][9] Seeding the solution with a pure crystal of your product can also encourage selective crystallization.[10]

-

Product Solubility in Wash Solvents: During filtration, washing the crystals with a solvent in which your product has some solubility will lead to product loss. Always use a cold solvent for washing, and use it sparingly.

-

Degradation of the Product: Pyrimidine derivatives can be susceptible to degradation under harsh conditions.[11][12] Avoid prolonged exposure to high temperatures and strong acids or bases. If you suspect your compound is unstable, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively monitor the removal of hydrazine hydrate during purification?

A3: Effective monitoring is key to a successful purification. The most common and accessible method is Thin Layer Chromatography (TLC) .

-

TLC Analysis: Hydrazine hydrate is highly polar and will typically have a very low Rf value (it will remain at or near the baseline) on a silica gel TLC plate. Your pyrimidine carbohydrazide product will likely have a higher Rf value. By spotting your crude mixture, the fractions from your purification, and a pure standard of your product (if available), you can visually track the disappearance of the hydrazine spot.

For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though these are more resource-intensive for routine monitoring.

Experimental Protocols & Data

Protocol 1: Azeotropic Distillation for Hydrazine Hydrate Removal

-

Setup: In a round-bottom flask equipped with a distillation apparatus (a Dean-Stark trap is optional but helpful), dissolve the crude pyrimidine carbohydrazide in toluene.

-

Distillation: Heat the mixture to reflux. The toluene-hydrazine azeotrope will begin to distill over.

-

Monitoring: Periodically collect a small aliquot of the reaction mixture and analyze by TLC to monitor the disappearance of hydrazine hydrate.

-

Completion: Once hydrazine hydrate is no longer detectable by TLC, allow the flask to cool.

-

Isolation: Remove the toluene under reduced pressure to yield the purified pyrimidine carbohydrazide.

Protocol 2: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl.

-

Separation: Allow the layers to separate and drain the lower aqueous layer.

-

Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Table 1: Comparison of Purification Techniques

| Technique | Principle of Separation | Key Advantages | Common Pitfalls |

| Recrystallization | Differential solubility | Simple, cost-effective, scalable. | Incomplete removal of impurities, product loss in mother liquor. |

| Azeotropic Distillation | Formation of a lower-boiling azeotrope | Highly effective for volatile impurities. | Requires a thermally stable product; not all impurities form azeotropes. |

| Acid-Base Extraction | Differential acid-base properties | Fast and efficient for removing basic or acidic impurities. | Product must be stable to the pH conditions used. |

| Column Chromatography | Differential adsorption to a stationary phase | Can achieve very high purity. | More time-consuming, requires larger volumes of solvent. |

Visualizing the Workflow

Caption: Decision workflow for the purification of pyrimidine carbohydrazides.

References

-

Wilson, R. Q., Mink, W. H., Munger, H. P., & Clegg, J. W. (n.d.). Dehydration of Hydrazine Azeotropic Distillation. Scribd. Retrieved from [Link]

- Nicolaisen, B. H. (1956). U.S. Patent No. 2,773,814. Washington, DC: U.S. Patent and Trademark Office.

-

Pattabiraman, T. N. (2001). Direct measurement of pyrimidine C6-hydrate stability. PubMed, 29(18), 8353-8356. Retrieved from [Link]

-

Wilson, R., Mink, W., & Clegg, J. (1955). Dehydration of hydrazine by azeotropic distillation. AIChE Journal, 1(2), 220-223. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1989). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 28(15), 6164–6170. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

Smodlaka, I., & Dežmar, K. (2018). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Molecules, 23(11), 2822. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

-

ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]

-

Kumar, G. S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. Retrieved from [Link]

-

ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]

- Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Harbers, G. M., & Spencer, J. H. (1975). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. The Biochemical journal, 147(3), 439–445. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). JPS5920665B2 - Purification method of phenylhydrazine.

-

Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]

- 6. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-Bromopyrimidine-2-carbohydrazide Derivatives

Welcome to the technical support center for the purification of 5-Bromopyrimidine-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique combination of the electron-deficient pyrimidine ring, the bromine substituent, and the polar carbohydrazide moiety presents specific purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you will face during the purification process.

Q1: What are the primary challenges in purifying 5-Bromopyrimidine-2-carbohydrazide derivatives?

The main difficulties arise from the physicochemical properties of the molecule. The carbohydrazide group is highly polar and capable of hydrogen bonding, which often results in high water solubility and poor solubility in non-polar organic solvents.[1] Conversely, the bromopyrimidine core has some non-polar character. This amphiphilic nature can lead to issues like streaking in normal-phase chromatography and poor retention in standard reverse-phase systems.[2] Furthermore, some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][3]

Q2: Which primary purification technique should I start with: chromatography or recrystallization?

For the initial purification of a crude solid, the choice depends on the impurity profile and the quantity of material.

-

Recrystallization is often the most efficient first-line method if your desired compound is the major component and the impurities have different solubility profiles.[4] It is scalable and can yield highly pure material.

-

Column Chromatography is necessary when impurities have similar solubility to your product, or when dealing with complex mixtures containing multiple byproducts.[2] It offers finer separation but is generally more labor-intensive and uses more solvent.

The following decision tree can help guide your initial strategy.

Caption: Purification Strategy Decision Tree.

Q3: My compound seems to be degrading on a standard silica gel column. What are my options?

This is a known issue for acid-sensitive compounds.[2][3] The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). There are two primary solutions:

-

Deactivate the Silica Gel: Pre-treat the column by flushing it with your starting eluent containing a small amount of a base, such as 0.5-2% triethylamine.[2] This neutralizes the acidic sites and can significantly reduce degradation.

-

Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative for compounds that are unstable on silica.[2] Alternatively, for highly polar derivatives, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a primarily organic mobile phase.[2]

Q4: How do I select the right solvent system for column chromatography?

Thin-Layer Chromatography (TLC) is the essential tool for this. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[2] This Rf value typically provides the best separation from impurities on a column.

-

Causality: An Rf that is too high (>0.5) means the compound moves too quickly, resulting in poor separation from less polar impurities. An Rf that is too low (<0.1) means the compound sticks too strongly to the silica, requiring highly polar eluents that can wash out all other impurities along with it, leading to broad peaks and wasted solvent.

| Compound Polarity | Starting Solvent System (v/v) | Typical Rf Range | Optimization Notes |

| Moderately Polar | Hexane / Ethyl Acetate (1:1) | 0.2 - 0.5 | A good starting point for many derivatives.[2] |

| Polar | Dichloromethane / Methanol (95:5) | 0.1 - 0.4 | Increase methanol percentage for lower Rf values.[2] |

| Very Polar | Ethyl Acetate / Methanol (98:2) | 0.1 - 0.3 | For compounds that do not move in less polar systems. |

| Acid/Base Sensitive | Add 0.5-2% Triethylamine (for bases) or Acetic Acid (for acids) | Adjusts Rf and reduces peak tailing.[2] |

Table 1: Recommended Starting TLC Solvent Systems for 5-Bromopyrimidine-2-carbohydrazide Derivatives on Silica Gel.

Troubleshooting Guide

This section provides solutions to specific, common problems encountered during purification.

Problem: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a super-saturated liquid instead of a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[5]

-

Solution 1: Re-dissolve and Add More Solvent. Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent until the solution is just barely saturated. Allow it to cool very slowly.[5]

-

Solution 2: Lower the Cooling Temperature. If the compound has a low melting point, you may need to cool the solution to a much lower temperature (e.g., in an ice bath or freezer) to induce crystallization.

-

Solution 3: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy (the cloud point). Heat to clarify and then cool slowly. Common systems include Ethanol/Water or Dichloromethane/Hexane.[6]

-

Solution 4: Try Vapor Diffusion. Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow, high-quality crystal growth.[5]

Problem: My compound is streaking badly on the TLC plate and the column, leading to poor separation.

Streaking is often caused by the compound interacting too strongly with the stationary phase, being overloaded, or having limited solubility in the mobile phase.[2]

-

Solution 1: Add a Polar Modifier. For basic compounds like many pyrimidine derivatives, the interaction with acidic silanol groups causes tailing. Adding a small amount (0.5-2%) of triethylamine or ammonia to the mobile phase can dramatically improve peak shape.[2]

-

Solution 2: Check Your Sample Loading. If you are "wet loading" the column, ensure your compound is fully dissolved in a minimal amount of solvent. If it precipitates on the column head, it will streak as it slowly redissolves. Consider "dry loading" for poorly soluble compounds.[3]

-

Solution 3: Decrease the Polarity of the Loading Solvent. Always load the sample in the weakest possible solvent. Dissolving the sample in a strong solvent (like pure methanol) and loading it onto a column equilibrated with a weak solvent (like hexane/ethyl acetate) will cause the compound to spread into a wide band, ruining the separation.

Caption: Troubleshooting Flowchart for Column Chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is suitable for purifying moderately polar 5-Bromopyrimidine-2-carbohydrazide derivatives.[2]

-

Solvent System Selection: Using TLC, determine an appropriate mobile phase that gives the target compound an Rf of 0.2-0.4 and provides good separation from impurities.[2] A common system is Dichloromethane/Methanol.

-

Column Packing:

-

Select a column of appropriate size. A silica gel to crude sample weight ratio of 40:1 to 50:1 is recommended for good separation.[2]

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane).

-

Pour the slurry into the column and use gentle positive pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped. Do not let the column run dry.[7]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution.

-

Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

-

Carefully add this powder to the top of the packed column, creating a thin, even layer.

-

-

Elution:

-

Begin elution with the low-polarity solvent mixture determined from your TLC analysis.

-

If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., from 2% to 10% Methanol in Dichloromethane) to elute your compound.[2]

-

Collect fractions and monitor their composition by TLC.

-

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Single Solvent

This protocol is ideal for purifying a crude solid that is significantly more soluble in a hot solvent than in the same cold solvent.[4]

-

Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) to find one where it is sparingly soluble at room temperature but dissolves readily upon heating.[8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.

-

Heating: Gently heat the mixture (e.g., on a hot plate) with stirring. Add small portions of hot solvent until the solid just completely dissolves.[4] Do not add an excessive amount of solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask. This step removes insoluble materials.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.

- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.

- ChemicalBook. (n.d.). CARBOHYDRAZIDE.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.

-

Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerPlus, 4, 532. Available at: [Link]

- Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.

- CUNY. (n.d.). Purification by Recrystallization.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

Technical Support Center: Workup Procedures to Remove Palladium from Pyrimidine Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing residual palladium from pyrimidine-based products. Palladium-catalyzed reactions are indispensable in modern synthesis, but the final product's purity, especially for active pharmaceutical ingredients (APIs), is paramount. This resource provides in-depth, troubleshooting-focused answers to common challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium from my pyrimidine API so critical?

The removal of residual palladium is a crucial step for several reasons:

-